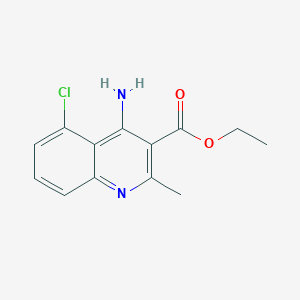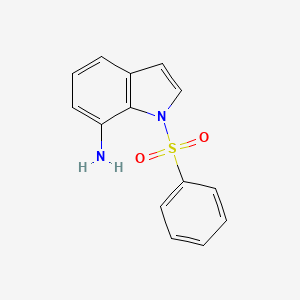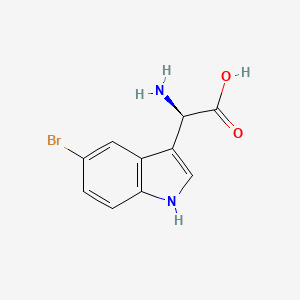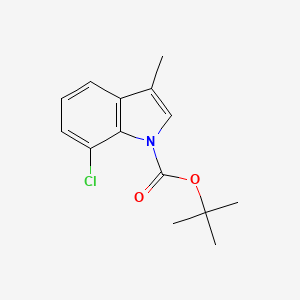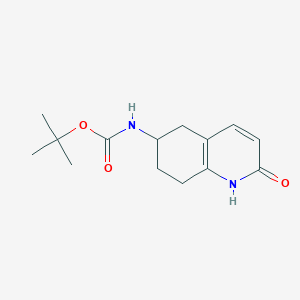![molecular formula C17H22N2O B11851619 (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B11851619.png)
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[25]octan-1-yl)methanone is a complex organic compound that features both isoquinoline and spirocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Spirocyclic Formation: The spirocyclic structure is introduced via a cyclization reaction, often involving a nucleophilic substitution or a ring-closing metathesis.
Coupling Reaction: The final step involves coupling the isoquinoline derivative with the spirocyclic compound using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various alkyl or aryl groups.
科学研究应用
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
作用机制
The mechanism of action of (3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the spirocyclic structure may enhance its binding affinity and selectivity. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target receptor.
相似化合物的比较
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Vitexin Compound 1: Extracted from the Chinese herb Vitex negundo, known for its anti-cancer properties.
Uniqueness
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-azaspiro[2.5]octan-1-yl)methanone is unique due to its combination of isoquinoline and spirocyclic structures, which confer distinct chemical and biological properties. This dual structure is not commonly found in other compounds, making it a valuable molecule for research and development.
属性
分子式 |
C17H22N2O |
|---|---|
分子量 |
270.37 g/mol |
IUPAC 名称 |
6-azaspiro[2.5]octan-2-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-16(15-11-17(15)6-8-18-9-7-17)19-10-5-13-3-1-2-4-14(13)12-19/h1-4,15,18H,5-12H2 |
InChI 键 |
PYJZIIIDYDGEIR-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3CC34CCNCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4-Methoxyphenyl)-1-methyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11851540.png)
![tert-Butyl 5-methoxy-3-methyl-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11851542.png)

